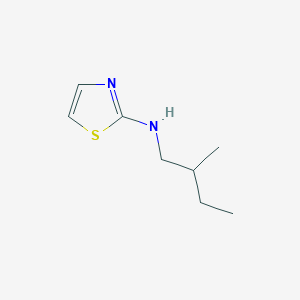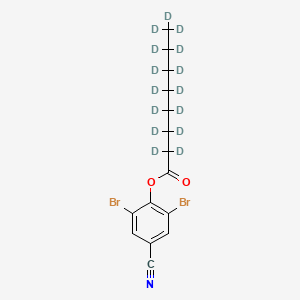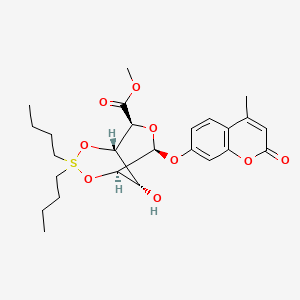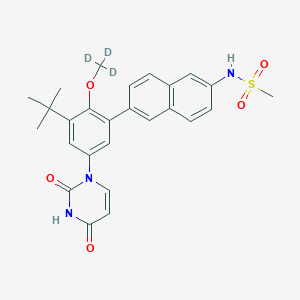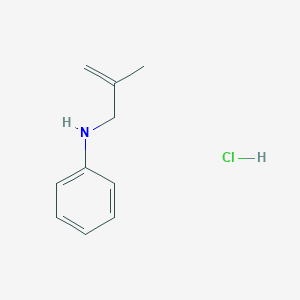
(2-Methyl-allyl)-phenyl-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-allyl)-phenyl-amine Hydrochloride is a chemical compound with the molecular formula C10H14NCl. It is a derivative of phenylamine, where the phenyl group is substituted with a (2-methyl-allyl) group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-allyl)-phenyl-amine Hydrochloride typically involves the alkylation of phenylamine with (2-methyl-allyl) halides. One common method is the reaction of phenylamine with (2-methyl-allyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or rhodium complexes, can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-allyl)-phenyl-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of (2-Methyl-allyl)-phenyl-amine.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(2-Methyl-allyl)-phenyl-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-allyl)-phenyl-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The (2-methyl-allyl) group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine: The parent compound, which lacks the (2-methyl-allyl) group.
(2-Methyl-allyl)-amine: A simpler derivative without the phenyl group.
N-Phenyl-2-propen-1-amine: A structurally similar compound with a different substitution pattern.
Uniqueness
(2-Methyl-allyl)-phenyl-amine Hydrochloride is unique due to the presence of both the phenyl and (2-methyl-allyl) groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
N-(2-methylprop-2-enyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h3-7,11H,1,8H2,2H3;1H |
Clé InChI |
XCTXCFZPBWMCNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CNC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

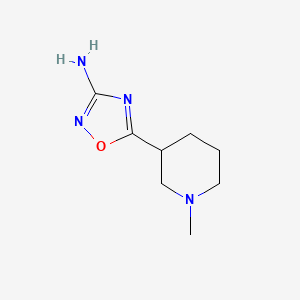

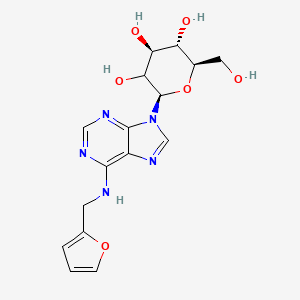
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
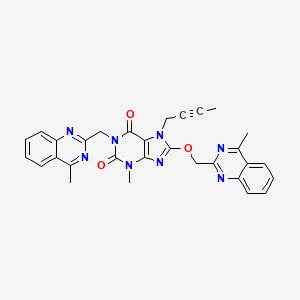
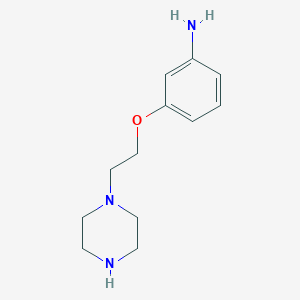
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)

